1-(3-Methylpyridin-2-YL)propan-2-amine
Overview
Description
1-(3-Methylpyridin-2-yl)propan-2-amine is a chemical compound with the empirical formula C9H14N2. It has a molecular weight of 150.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCC(N)Cc1ncccc1C
. The InChI is 1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3
.
Scientific Research Applications
Corrosion Inhibition
Tertiary amines, synthesized through alkylation reactions, demonstrate effective corrosion inhibition on carbon steel. These compounds, such as 1,3-di-amino-propan-2-ol derivatives, act as anodic inhibitors by forming protective layers on metal surfaces, showing potential in corrosion science (Gao, Liang, & Wang, 2007).
Catalytic Applications
Palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-iodopyridine and 3-iodopyridine, has been utilized to produce N-substituted nicotinamides and related compounds. This method is significant for synthesizing compounds of potential biological importance, highlighting the versatility of amines in chemical synthesis (Takács, Jakab, Petz, & Kollár, 2007).
Organometallic Chemistry
Research into low-valent aminopyridinato chromium methyl complexes reveals the potential for synthesizing organometallic compounds with unique electronic structures. These studies contribute to our understanding of metal-ligand interactions and the synthesis of novel organometallic complexes (Noor, Schwarz, & Kempe, 2015).
Antimicrobial and Antifungal Agents
Pyrazole derivatives, synthesized through reactions with primary amines, have been studied for their antitumor, antifungal, and antibacterial properties. The structural and biological activity analyses of these compounds contribute to the development of new pharmaceuticals (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Inorganic Chemistry
Studies on trialkyltantalum complexes stabilized by aminopyridinato ligands provide insights into the synthesis and structural characterization of inorganic compounds. These findings have implications for catalysis and materials science (Noor, Kretschmer, & Kempe, 2006).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(3-Methylpyridin-2-YL)propan-2-amine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic flux. The nature of these interactions can vary, with some being reversible and others irreversible, depending on the specific enzyme and the conditions of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, nucleus, or other organelles, depending on its functional role. The subcellular localization of this compound can impact its activity and interactions with other biomolecules .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUIIOHWZULYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586311 | |
Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91054-51-2 | |
Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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